[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 29031-50-3
VCID: VC2413089
InChI: InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-11(21)4-5-16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,22)
SMILES: CC(=O)OCC1C(C(C(O1)N2C(=O)C=CNC2=O)OC(=O)C)OC(=O)C
Molecular Formula: C15H18N2O9
Molecular Weight: 370.31 g/mol

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate

CAS No.: 29031-50-3

Cat. No.: VC2413089

Molecular Formula: C15H18N2O9

Molecular Weight: 370.31 g/mol

* For research use only. Not for human or veterinary use.

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate - 29031-50-3

Specification

CAS No. 29031-50-3
Molecular Formula C15H18N2O9
Molecular Weight 370.31 g/mol
IUPAC Name [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-11(21)4-5-16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,22)
Standard InChI Key SIMXDJGOHBXBLG-UHFFFAOYSA-N
SMILES CC(=O)OCC1C(C(C(O1)N2C(=O)C=CNC2=O)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C(=O)C=CNC2=O)OC(=O)C)OC(=O)C

Introduction

[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate is a synthetic compound belonging to the class of modified nucleosides. Its structure includes multiple functional groups, making it a subject of interest in medicinal chemistry, particularly for its potential applications in treating viral infections and other diseases.

Key Features:

  • Molecular Formula: C15H18N2O9

  • Molecular Weight: Approximately 370.31 g/mol .

  • Classification: Modified nucleoside, which are derivatives of natural nucleosides chemically altered to enhance biological activity or pharmacokinetic properties.

Synthesis Steps:

  • Preparation of Starting Materials: This involves preparing the necessary nucleoside derivatives.

  • Acetylation: Acetyl groups are introduced to protect hydroxyl groups during synthesis.

  • Coupling Reactions: The pyrimidine moiety is attached to the sugar derivative.

  • Deprotection: Protective groups are removed to yield the final compound.

Mechanism of Action and Potential Applications

The mechanism of action for [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate likely involves interaction with viral enzymes or cellular receptors. The presence of the pyrimidine moiety suggests potential inhibition of nucleic acid synthesis in viruses by mimicking natural substrates.

Potential Applications:

  • Antiviral Therapy: Compounds with similar structures can interfere with viral replication by competing with natural nucleotides or inhibiting polymerases involved in viral RNA synthesis.

  • Other Therapeutic Areas: The unique arrangement of functional groups may also offer opportunities in treating other diseases.

Research Findings and Data

Research on modified nucleosides like [3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate is ongoing, with studies focusing on their antiviral efficacy and pharmacokinetic properties.

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